molecular formula C20H18ClNO3S2 B11689181 (5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11689181
M. Wt: 419.9 g/mol
InChI Key: WEQRHRNSFZGUOI-WQRHYEAKSA-N
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Description

(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the thiazolidinone with an aldehyde or ketone in the presence of a base to form the benzylidene moiety.

    Etherification: The final step involves the etherification of the benzylidene intermediate with 4-chlorobenzyl chloride and 3-ethoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to the corresponding alkane.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alkanes.

    Substitution: Substituted thiazolidinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core is known to inhibit certain enzymes, which could explain its biological activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Properties

Molecular Formula

C20H18ClNO3S2

Molecular Weight

419.9 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18ClNO3S2/c1-3-24-17-10-14(11-18-19(23)22(2)20(26)27-18)6-9-16(17)25-12-13-4-7-15(21)8-5-13/h4-11H,3,12H2,1-2H3/b18-11-

InChI Key

WEQRHRNSFZGUOI-WQRHYEAKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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